molecular formula C15H10ClN3 B1467578 3-Chloro-5-pyridyl-6-phenylpyridazine CAS No. 1007554-45-1

3-Chloro-5-pyridyl-6-phenylpyridazine

Cat. No. B1467578
CAS RN: 1007554-45-1
M. Wt: 267.71 g/mol
InChI Key: HBHZYLPGIAJEFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-5-pyridyl-6-phenylpyridazine has been investigated by cyclic voltammetry and preparative scale electrolysis in the presence and absence of carbon dioxide .


Molecular Structure Analysis

The molecular formula of 3-Chloro-5-pyridyl-6-phenylpyridazine is C15H10ClN3. The molecular weight is 267.71 g/mol.


Chemical Reactions Analysis

The chemical reactions involving 3-Chloro-5-pyridyl-6-phenylpyridazine have been studied using cyclic voltammetry and preparative scale electrolysis .

Scientific Research Applications

Molecular Recognition

The pyridazine ring, which is a part of the “3-Chloro-5-pyridyl-6-phenylpyridazine” structure, has unique physicochemical properties. These properties contribute to unique applications in molecular recognition . The inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

Drug Discovery

The pyridazine ring is also of importance in drug-target interactions. The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

Candidate Optimization

The inherent physicochemical properties of the pyridazine ring can be used as an approach to solving challenges associated with candidate optimization in drug discovery .

Bromodomain Binding

3-Amino-6-phenylpyridazine, a structural element related to “3-Chloro-5-pyridyl-6-phenylpyridazine”, has been identified as an important structural element in ligands that bind to the bromodomains of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) .

Fluorination

3-Chloro-6-phenylpyridazine can undergo fluorination with KF under solvent-free conditions in the presence of a phase transfer agent, with or without microwave irradiation .

Synthesis of Pyridazinones

3-Chloro-6-phenylpyridazine may be used in the synthesis of 6-substituted phenyl-2- (3í-substituted phenylpyridazin-6í-yl)-2,3,4,5-tetrahydropyridazin-3-ones .

Safety and Hazards

The safety information for 3-Chloro-5-pyridyl-6-phenylpyridazine indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

6-chloro-3-phenyl-4-pyridin-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c16-14-10-12(13-8-4-5-9-17-13)15(19-18-14)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHZYLPGIAJEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2C3=CC=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735080
Record name 6-Chloro-3-phenyl-4-(pyridin-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007554-45-1
Record name 6-Chloro-3-phenyl-4-(pyridin-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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